molecular formula C18H16Cl2N2O B11990214 9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11990214
M. Wt: 347.2 g/mol
InChI Key: RREIPSJJKAHKSY-UHFFFAOYSA-N
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Description

9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound with a unique structure that includes both pyrazole and benzoxazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves multi-step reactions. One common method includes the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods

large-scale synthesis would require optimization of reaction conditions to ensure high yield and purity, possibly involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce a variety of functionalized compounds .

Scientific Research Applications

9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to fit into binding sites, potentially inhibiting or activating biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 9-Chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine apart from similar compounds is its specific substitution pattern, which can influence its reactivity and interaction with biological targets. This unique structure may confer distinct properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C18H16Cl2N2O

Molecular Weight

347.2 g/mol

IUPAC Name

9-chloro-2-(4-chlorophenyl)-5,5-dimethyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C18H16Cl2N2O/c1-18(2)22-16(14-9-13(20)7-8-17(14)23-18)10-15(21-22)11-3-5-12(19)6-4-11/h3-9,16H,10H2,1-2H3

InChI Key

RREIPSJJKAHKSY-UHFFFAOYSA-N

Canonical SMILES

CC1(N2C(CC(=N2)C3=CC=C(C=C3)Cl)C4=C(O1)C=CC(=C4)Cl)C

Origin of Product

United States

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